molecular formula C12H14N2O3 B4065401 4-[4-(2-nitrovinyl)phenyl]morpholine

4-[4-(2-nitrovinyl)phenyl]morpholine

Cat. No.: B4065401
M. Wt: 234.25 g/mol
InChI Key: ZITKWBFZKRKXQY-WAYWQWQTSA-N
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Description

4-[4-(2-Nitrovinyl)phenyl]morpholine (IUPAC name: 4-[4-[(Z)-2-nitroethenyl]phenyl]morpholine) is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a phenyl group substituted with a 2-nitrovinyl moiety. Key properties include:

  • Molecular formula: C₁₂H₁₄N₂O₃
  • Molecular weight: 234.25 g/mol
  • Solubility: 16.5 µg/mL in aqueous buffer (pH 7.4) .

This compound is primarily used as a research intermediate in organic synthesis and medicinal chemistry due to its versatile nitro-functionalized structure, which enables participation in Michael additions, cycloadditions, and other reactions .

Properties

IUPAC Name

4-[4-[(Z)-2-nitroethenyl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-14(16)6-5-11-1-3-12(4-2-11)13-7-9-17-10-8-13/h1-6H,7-10H2/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITKWBFZKRKXQY-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[4-(2-nitrovinyl)phenyl]morpholine with structurally related morpholine derivatives, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
This compound Morpholine + 4-(2-nitrovinyl)phenyl 234.25 Low solubility (16.5 µg/mL); used as a synthetic intermediate for nitro-functionalized drugs
4-[(4-Nitrophenyl)sulfonyl]morpholine Morpholine + 4-nitrophenylsulfonyl 272.28 Sulfonamide group enhances polarity; explored for enzyme inhibition and antimicrobial activity
4-[(3-Nitrophenyl)acetyl]morpholine Morpholine + 3-nitrophenylacetyl 250.25 Acetyl linker increases flexibility; studied for nitro-group positional effects on bioactivity
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine Morpholine + 2-fluoro-4-(2-nitrovinyl)phenyl 252.25 Fluorine substituent enhances electronic effects; potential biochemical probe
4-(2-Nitroethenyl)morpholine Morpholine + 2-nitroethenyl (no phenyl ring) ~158 (estimated) Simpler structure; limited applications due to reduced stability

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s nitrovinyl group on the phenyl ring (para position) enables conjugation with the aromatic system, enhancing resonance stabilization and reactivity compared to meta-substituted analogs like 4-[(3-nitrophenyl)acetyl]morpholine .

Physicochemical Properties :

  • The sulfonyl group in 4-[(4-nitrophenyl)sulfonyl]morpholine increases polarity and solubility compared to the nitrovinyl group, making it more suitable for aqueous-phase reactions .
  • The target compound’s low solubility (16.5 µg/mL) may limit its use in biological assays without formulation optimization .

Biological Activity: Nitrovinyl derivatives are often explored for anticancer and antimicrobial activity due to their electrophilic nitro group, which can interact with thiols in enzymes . Sulfonamide derivatives (e.g., 4-[(4-nitrophenyl)sulfonyl]morpholine) are known for targeting carbonic anhydrases and proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-nitrovinyl)phenyl]morpholine
Reactant of Route 2
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4-[4-(2-nitrovinyl)phenyl]morpholine

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